![molecular formula C8H16Cl2N4S B13602564 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the thiadiazole ring is introduced to the piperidine moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced purification techniques such as crystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a catalyst in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly glutaminase 1 inhibitors.
Medicine: Investigated for its antineoplastic properties, making it a candidate for cancer chemotherapy.
Wirkmechanismus
The mechanism of action of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, as a glutaminase 1 inhibitor, it interferes with the enzyme’s activity, leading to reduced glutamine metabolism in cancer cells, thereby inhibiting their growth . The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds known for their diverse pharmacological properties.
Uniqueness
1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride stands out due to its specific combination of the thiadiazole and piperidine moieties, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit glutaminase 1 and its antineoplastic properties make it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C8H16Cl2N4S |
|---|---|
Molekulargewicht |
271.21 g/mol |
IUPAC-Name |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4S.2ClH/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8;;/h6-7H,1-5,9H2;2*1H |
InChI-Schlüssel |
OEMQOWZVQSWKRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C2=NN=CS2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


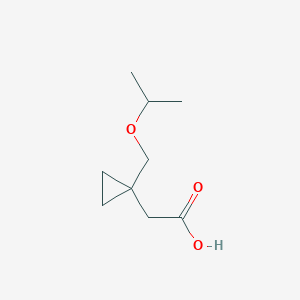
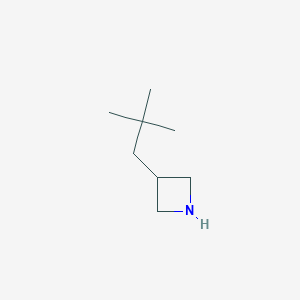

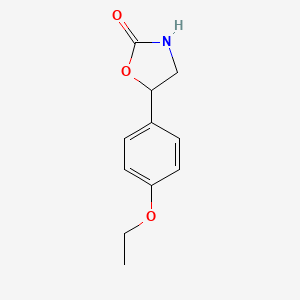




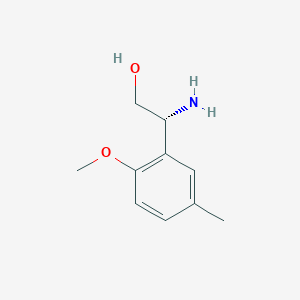

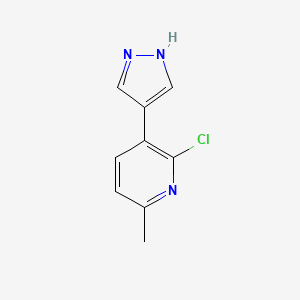
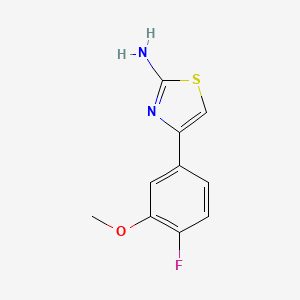
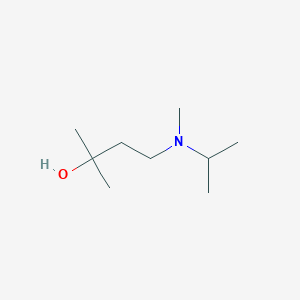
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
